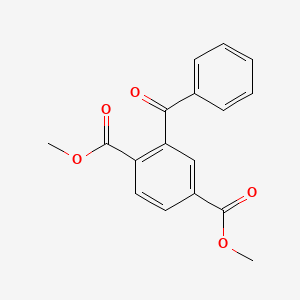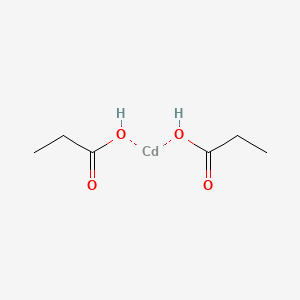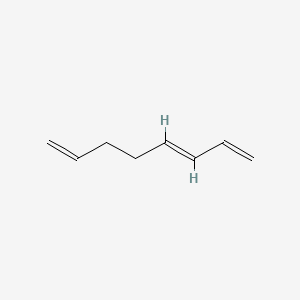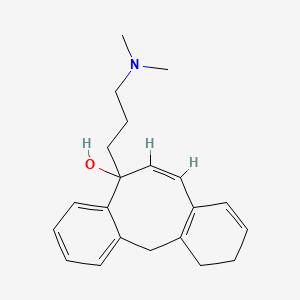
N,N,N',N'-Tetraallyl 1,4-diamino butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N’,N’-Tetraallyl 1,4-diamino butane: is an organic compound with the molecular formula C16H28N2 It is characterized by the presence of four allyl groups attached to the nitrogen atoms of a 1,4-diaminobutane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraallyl 1,4-diamino butane typically involves the reaction of 1,4-diaminobutane with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the 1,4-diaminobutane attack the carbon atoms of the allyl bromide, resulting in the formation of the tetraallyl derivative.
Reaction Conditions:
Reactants: 1,4-diaminobutane, allyl bromide
Base: Sodium hydroxide
Solvent: Typically anhydrous ethanol or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetraallyl 1,4-diamino butane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
N,N,N’,N’-Tetraallyl 1,4-diamino butane can undergo various types of chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Polymerization: The allyl groups can undergo polymerization reactions, leading to the formation of polymeric materials.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Polymerization: Radical initiators or catalysts can be used to initiate polymerization.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Substituted amines with different functional groups.
Polymerization: Polymeric materials with varying properties.
科学研究应用
N,N,N’,N’-Tetraallyl 1,4-diamino butane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of N,N,N’,N’-Tetraallyl 1,4-diamino butane involves its ability to participate in various chemical reactions due to the presence of reactive allyl groups. These groups can undergo polymerization, oxidation, and substitution reactions, leading to the formation of diverse products. The compound’s reactivity is influenced by the electronic and steric effects of the allyl groups and the diamine backbone.
相似化合物的比较
Similar Compounds
N,N,N’,N’-Tetramethyl 1,4-diamino butane: Similar structure but with methyl groups instead of allyl groups.
1,4-Diaminobutane: The parent compound without any allyl or other substituents.
N,N,N’,N’-Tetraethyl 1,4-diamino butane: Similar structure but with ethyl groups instead of allyl groups.
Uniqueness
N,N,N’,N’-Tetraallyl 1,4-diamino butane is unique due to the presence of allyl groups, which impart distinct reactivity and potential for polymerization. This makes it valuable for applications requiring cross-linking and the formation of polymeric materials.
属性
CAS 编号 |
54391-08-1 |
|---|---|
分子式 |
C16H28N2 |
分子量 |
248.41 g/mol |
IUPAC 名称 |
N,N,N',N'-tetrakis(prop-2-enyl)butane-1,4-diamine |
InChI |
InChI=1S/C16H28N2/c1-5-11-17(12-6-2)15-9-10-16-18(13-7-3)14-8-4/h5-8H,1-4,9-16H2 |
InChI 键 |
WYRJQOPVEMCABI-UHFFFAOYSA-N |
规范 SMILES |
C=CCN(CCCCN(CC=C)CC=C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


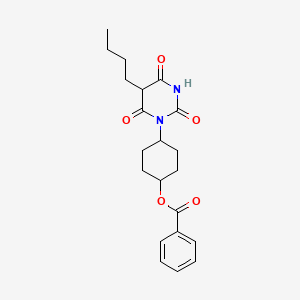

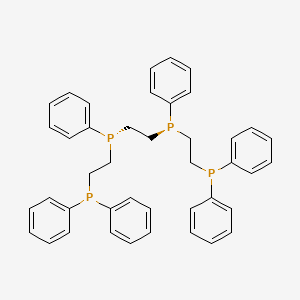
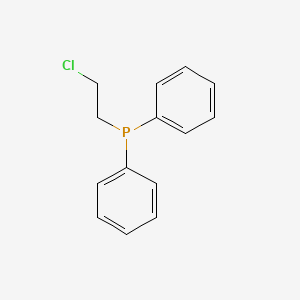

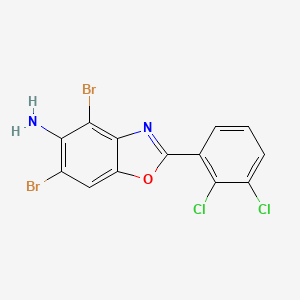

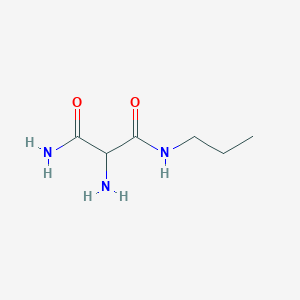

![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
